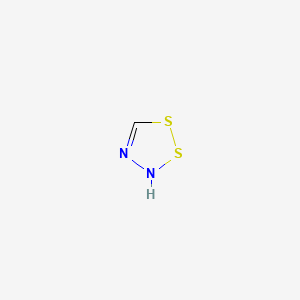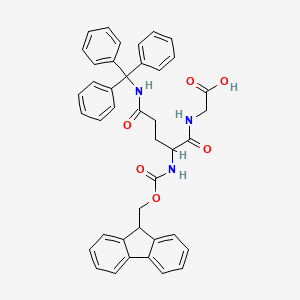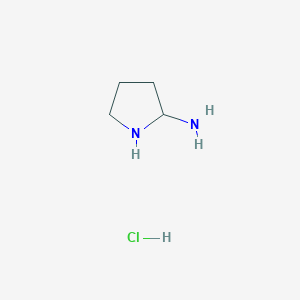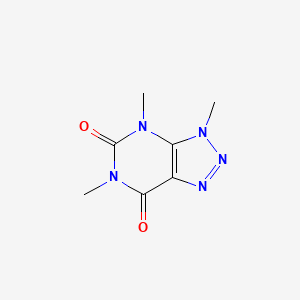![molecular formula C9H5NS2 B14754807 Thieno[3,2-f][1,3]benzothiazole CAS No. 267-63-0](/img/structure/B14754807.png)
Thieno[3,2-f][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-f][1,3]benzothiazole is a heterocyclic compound that consists of a fused thiophene and benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-f][1,3]benzothiazole can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions. Another method includes the cyclization of thioamides or thioureas with appropriate electrophiles. These reactions typically require catalysts such as iodine or transition metals and are often carried out in solvents like dimethyl sulfoxide (DMSO) or dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability and efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-f][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system, depending on the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Thieno[3,2-f][1,3]benzothiazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells .
Mechanism of Action
The mechanism of action of thieno[3,2-f][1,3]benzothiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can include protein kinases, DNA, and various signaling pathways. Detailed studies on its binding interactions and structure-activity relationships help elucidate its mechanism of action .
Comparison with Similar Compounds
Thieno[3,2-f][1,3]benzothiazole can be compared with other similar heterocyclic compounds, such as:
Benzothiazole: Similar structure but lacks the fused thiophene ring.
Thienothiophene: Contains two fused thiophene rings instead of a thiophene and benzothiazole ring.
Thienopyrimidine: Another fused heterocyclic system with different biological activities
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct electronic and steric properties, making it valuable for various applications .
Properties
CAS No. |
267-63-0 |
|---|---|
Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
thieno[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H |
InChI Key |
WAEOJTDDTSARTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC3=C(C=C21)N=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)





![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)




